![molecular formula C16H8ClNO2 B14319630 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- CAS No. 111222-22-1](/img/structure/B14319630.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- is a heterocyclic compound that combines the structural features of benzopyran and quinoline This compound is known for its potential biological activities, particularly in the field of medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- typically involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. This reaction can be facilitated using different methods:
Silica Sulfuric Acid Catalysis: This method involves using silica sulfuric acid as a catalyst to promote the reaction between the starting materials.
Ultrasound-Mediated Catalyst-Free Synthesis: This approach uses ultrasound to facilitate the reaction without the need for a catalyst.
Aerobic, Metal-Free Synthesis: This method employs acetic acid as a solvent and oxygen as an oxidant to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline or benzopyran moieties.
Substitution: The chloro group at the 9th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinone derivatives, while substitution reactions can yield various functionalized compounds.
Wissenschaftliche Forschungsanwendungen
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various cancer cell lines, including colon, prostate, and breast cancer cells
Medicine: Due to its cytotoxic properties, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- exerts its effects involves several molecular targets and pathways:
Inhibition of Sirtuins: The compound has been shown to inhibit sirtuins, which are involved in cellular regulation and aging.
Mitochondrial Membrane Potential: It induces changes in mitochondrial membrane potential, leading to apoptosis in cancer cells.
DNA Fragmentation: The compound causes chromosomal DNA fragmentation, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- can be compared with other similar compounds:
6H-Chromeno[4,3-b]quinolin-6-one: This compound lacks the chloro group but shares a similar core structure.
1-Benzopyrano[3,4-f]quinoline: Another related compound with a different arrangement of the benzopyran and quinoline moieties.
6H-1-Benzopyrano[4,3-b]quinolin-6-one Derivatives: Various derivatives with different substituents have been synthesized and evaluated for their biological activities.
The uniqueness of 6H-1
Eigenschaften
CAS-Nummer |
111222-22-1 |
|---|---|
Molekularformel |
C16H8ClNO2 |
Molekulargewicht |
281.69 g/mol |
IUPAC-Name |
9-chlorochromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H8ClNO2/c17-10-5-6-13-9(7-10)8-12-15(18-13)11-3-1-2-4-14(11)20-16(12)19/h1-8H |
InChI-Schlüssel |
NRWHMSGPVQYEHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)Cl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


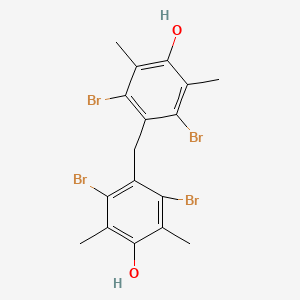
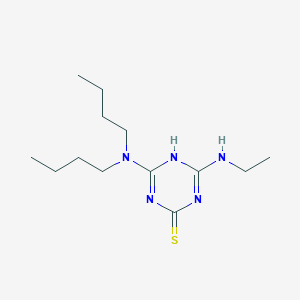
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)


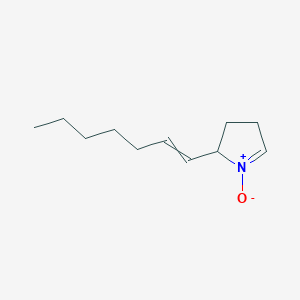
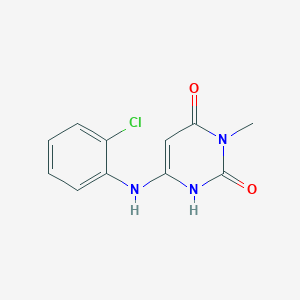
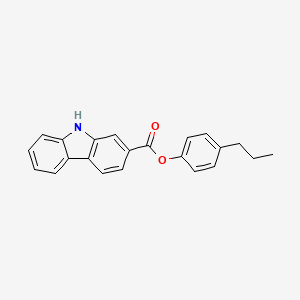
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
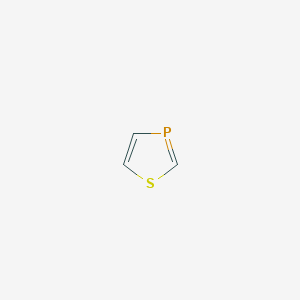

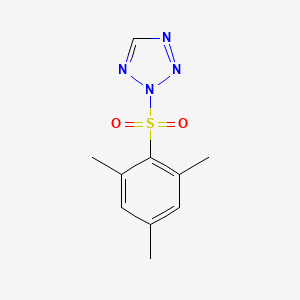
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
